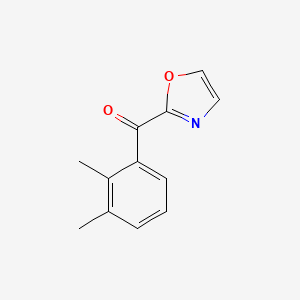
2-(2,3-二甲基苯甲酰)恶唑
描述
“2-(2,3-Dimethylbenzoyl)oxazole” is a chemical compound with the molecular formula C12H11NO2 . It contains a total of 27 bonds, including 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 aromatic ketone, and 1 Oxazole .
Synthesis Analysis
The synthesis of oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, has been a topic of interest in recent years . The van Leusen reaction, based on tosylmethylisocyanides (TosMICs), is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .
Molecular Structure Analysis
The molecular structure of “2-(2,3-Dimethylbenzoyl)oxazole” includes one nitrogen atom and one oxygen atom in a five-membered heterocyclic ring . It also contains a six-membered ring and an aromatic ketone .
Chemical Reactions Analysis
Oxazole compounds, including “2-(2,3-Dimethylbenzoyl)oxazole”, are known for their diverse chemical reactions . They can undergo a variety of reactions, including base-induced transformation reactions and [2 + 2 + 1] annulations .
Physical And Chemical Properties Analysis
The empirical formula of “2-(2,3-Dimethylbenzoyl)oxazole” is C12H11NO2, and its molecular weight is 201.22 g/mol .
科学研究应用
抗原生动物活性
- 卡巴洛等人 (2017) 的一项研究合成了 2-氨基-4-(对-取代苯基)-恶唑衍生物,并评估了它们对贾第鞭毛虫和阴道毛滴虫的体外抗原生动物活性。一种化合物,2-氨基-4-(对-苯甲酰氧基苯基)-恶唑,对贾第鞭毛虫表现出显着的活性,超过了商品药甲硝唑 (Carballo 等人,2017).
合成方法
- 阿尔瓦雷斯-伊巴拉等人 (1989) 描述了一种 2-甲硫代-1,3-恶唑的一锅合成方法,该方法可能应用于合成类似化合物,如 2-(2,3-二甲基苯甲酰)恶唑 (阿尔瓦雷斯-伊巴拉等人,1989).
- 卡丹等人 (2016) 探索了 2,4,5-三取代恶唑的合成,这提供了对类似恶唑衍生物的结构和电子特性的见解 (卡丹等人,2016).
药物化学
- 张等人 (2018) 回顾了恶唑化合物的广泛生物活性,包括抗菌、抗真菌、抗病毒和抗癌特性。该概述突出了恶唑衍生物(如 2-(2,3-二甲基苯甲酰)恶唑)的潜在药用价值 (张等人,2018).
光物理性质
- 库里托尔等人 (2013) 研究了萘恶唑衍生物的光物理性质,提供了对类似恶唑化合物在不同条件下的行为的见解 (库里托尔等人,2013).
作用机制
Target of Action
Oxazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant effects . This suggests that they likely interact with multiple targets within the cell.
Mode of Action
Oxazole derivatives are known to interact with various enzymes and receptors via numerous non-covalent interactions . The presence of hetero atoms or groupings in these compounds imparts preferential specificities in their biological responses .
Result of Action
Given the wide range of biological activities associated with oxazole derivatives, it is likely that the compound has multiple effects at the molecular and cellular levels .
未来方向
Oxazole-based molecules, including “2-(2,3-Dimethylbenzoyl)oxazole”, have received attention from researchers globally due to their wide spectrum of biological activities . They are becoming a significant heterocyclic nucleus in medicinal chemistry, leading to the synthesis of diverse oxazole derivatives . This suggests a promising future for “2-(2,3-Dimethylbenzoyl)oxazole” in drug discovery and synthesis .
生化分析
Biochemical Properties
2-(2,3-Dimethylbenzoyl)oxazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions often result in the modulation of enzyme activity, either through inhibition or activation, depending on the specific biochemical context. Additionally, 2-(2,3-Dimethylbenzoyl)oxazole can bind to certain proteins, altering their conformation and function, which can have downstream effects on various cellular pathways .
Cellular Effects
The effects of 2-(2,3-Dimethylbenzoyl)oxazole on cells are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in stress responses and apoptosis. For instance, 2-(2,3-Dimethylbenzoyl)oxazole can activate the MAPK/ERK pathway, leading to changes in gene expression and cellular metabolism. Additionally, this compound can induce oxidative stress in cells, which can result in the activation of antioxidant defense mechanisms . These cellular effects highlight the potential of 2-(2,3-Dimethylbenzoyl)oxazole as a tool for studying cellular responses to stress and damage.
Molecular Mechanism
At the molecular level, 2-(2,3-Dimethylbenzoyl)oxazole exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, depending on the nature of the interaction. For example, 2-(2,3-Dimethylbenzoyl)oxazole can inhibit the activity of certain kinases, leading to alterations in signal transduction pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 2-(2,3-Dimethylbenzoyl)oxazole can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and heat. In in vitro studies, the effects of 2-(2,3-Dimethylbenzoyl)oxazole on cellular function can be observed within hours of treatment, with long-term effects becoming apparent after several days. In in vivo studies, the compound’s stability and degradation can influence its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of 2-(2,3-Dimethylbenzoyl)oxazole vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing antioxidant defenses and reducing oxidative stress. At high doses, 2-(2,3-Dimethylbenzoyl)oxazole can be toxic, leading to adverse effects such as liver damage and apoptosis. These dosage-dependent effects highlight the importance of careful dose optimization in experimental studies .
Metabolic Pathways
2-(2,3-Dimethylbenzoyl)oxazole is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within cells .
Transport and Distribution
Within cells and tissues, 2-(2,3-Dimethylbenzoyl)oxazole is transported and distributed through interactions with specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, such as the mitochondria and endoplasmic reticulum, where it can exert its effects on cellular function. The transport and distribution of 2-(2,3-Dimethylbenzoyl)oxazole are critical for its biological activity and can influence its overall efficacy in experimental studies .
Subcellular Localization
The subcellular localization of 2-(2,3-Dimethylbenzoyl)oxazole is an important factor in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, 2-(2,3-Dimethylbenzoyl)oxazole can be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Additionally, this compound can be targeted to the mitochondria, where it can modulate mitochondrial function and induce apoptosis .
属性
IUPAC Name |
(2,3-dimethylphenyl)-(1,3-oxazol-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-4-3-5-10(9(8)2)11(14)12-13-6-7-15-12/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLZPBRDXWQXHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=NC=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00642121 | |
| Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898784-42-4 | |
| Record name | (2,3-Dimethylphenyl)-2-oxazolylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3-Dimethylphenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00642121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[(3-Oxocyclohexyl)methyl]benzonitrile](/img/structure/B1325438.png)
